molecular formula C13H11FN2O2 B8599864 5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid CAS No. 67516-00-1

5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid

Cat. No. B8599864
M. Wt: 246.24 g/mol
InChI Key: PVPQAPNBZMNFLO-UHFFFAOYSA-N
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Patent
US04273779

Procedure details

0.245 g of 5-(p-fluorobenzylamino)-pyridine-2-carboxamide are dissolved in 2.5 ml of warm n-propanol, the solution is combined with 2.5 ml of 20% aqueous potassium hydroxide and the mixture is heated on a steam bath for 16 hours. It is diluted with water and most of the n-propanol removed with a stream of nitrogen. The hot solution is filtered and the pH of the filtrate adjusted to 4 with hydrochloric acid. The precipitate formed is collected, redissolved in aqueous sodium bicarbonate, the solution filtered and reacidified with hydrochloric acid to pH=4. The solid formed is collected and air-dried, to yield the 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid melting at 196°-198°.
Name
5-(p-fluorobenzylamino)-pyridine-2-carboxamide
Quantity
0.245 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14](N)=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1.[OH-:19].[K+]>C(O)CC.O>[F:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:19])=[O:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
5-(p-fluorobenzylamino)-pyridine-2-carboxamide
Quantity
0.245 g
Type
reactant
Smiles
FC1=CC=C(CNC=2C=CC(=NC2)C(=O)N)C=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam bath for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
removed with a stream of nitrogen
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is collected
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in aqueous sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
the solution filtered
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC=2C=CC(=NC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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